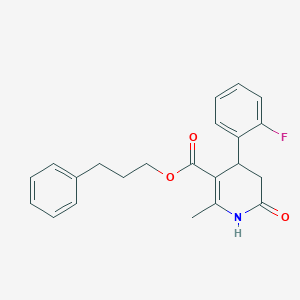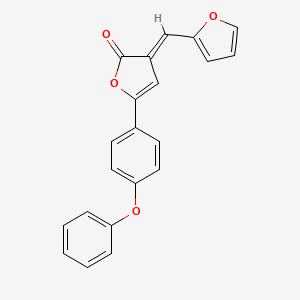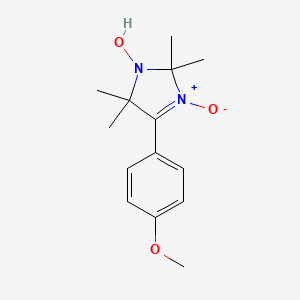![molecular formula C21H26N6O3 B15029744 6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029744.png)
6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the triazatricyclo ring system: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholin-4-ylpropyl group: This is typically achieved through a substitution reaction using morpholine and a suitable alkylating agent.
Incorporation of the imino and oxo groups: These functional groups are introduced through oxidation and imination reactions, respectively.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholin-4-ylpropyl group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as its therapeutic application or role in a biochemical assay.
類似化合物との比較
6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
特性
分子式 |
C21H26N6O3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
6-imino-N,11-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H26N6O3/c1-14-5-3-7-27-18(14)24-19-16(21(27)29)13-15(20(28)23-2)17(22)26(19)8-4-6-25-9-11-30-12-10-25/h3,5,7,13,22H,4,6,8-12H2,1-2H3,(H,23,28) |
InChIキー |
YEVVRAVNIQOERY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-3,9-diphenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B15029670.png)

![2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate](/img/structure/B15029685.png)
![ethyl 4-[({(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B15029691.png)
![(4-{(Z)-[4-(ethoxycarbonyl)-3-oxo-5-(phenylamino)thiophen-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B15029712.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide](/img/structure/B15029716.png)
![4-[(4-chlorobenzyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B15029728.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridin-2-YL)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B15029740.png)
![(2E,5E)-5-[4-(diethylamino)benzylidene]-2-(hydroxyimino)-1,3-thiazolidin-4-one](/img/structure/B15029745.png)
![4-({[5-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15029753.png)

![N-cyclopentyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029774.png)

